Product packaging for Bis[4-(trifluoromethyl)phenyl] sulfoxide(Cat. No.:CAS No. 143028-36-8)

Bis[4-(trifluoromethyl)phenyl] sulfoxide

Cat. No.: B3031091
CAS No.: 143028-36-8
M. Wt: 338.27 g/mol
InChI Key: CNVAMALKSHUQPU-UHFFFAOYSA-N
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Description

Contextualization within Modern Organosulfur Chemistry

Organosulfur chemistry is a vast field encompassing compounds with carbon-sulfur bonds. Within this domain, sulfoxides represent a key functional group, serving as an intermediate oxidation state between sulfides and sulfones. researchgate.net Diaryl sulfoxides, like Bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167), are notable for their stereogenic sulfur center, making them valuable in asymmetric synthesis. The reactivity of the sulfoxide group is versatile; it can be reduced to the corresponding sulfide (B99878) or oxidized to the sulfone. The presence of aromatic rings directly attached to the sulfur atom influences the electronic environment and steric accessibility of the sulfinyl group, which is a focal point of study in physical organic chemistry and reaction mechanism investigations.

Significance of Fluorinated Sulfoxides in Chemical Sciences

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. nih.govnih.govresearchgate.net Fluorine and fluorine-containing groups like trifluoromethyl (-CF3) can dramatically alter a molecule's physical and chemical properties. rsc.org

In the context of Bis[4-(trifluoromethyl)phenyl] sulfoxide, the -CF3 groups impart several key characteristics:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, a highly desirable trait in pharmaceutical development.

Increased Lipophilicity : The trifluoromethyl group is highly lipophilic, which can improve a drug candidate's ability to cross cell membranes and enhance its bioavailability. smolecule.comrsc.org

Modulated Electronic Effects : As a powerful electron-withdrawing group, the -CF3 substituent increases the electrophilicity of the sulfoxide's sulfur atom. This enhanced reactivity is harnessed in various synthetic applications. smolecule.com

These properties make fluorinated sulfoxides, including the title compound, valuable intermediates and building blocks for creating complex, high-performance molecules. nih.gov

Overview of Current Research Trajectories and Knowledge Gaps

Current research involving this compound and related fluorinated sulfoxides is focused on leveraging their unique properties for practical applications. The primary synthesis route involves the controlled oxidation of the parent sulfide, Bis[4-(trifluoromethyl)phenyl] sulfide, using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). smolecule.com

Current Research Trajectories:

Synthetic Reagents : The compound serves as a critical reagent in organic synthesis, particularly for introducing trifluoromethyl groups into target molecules.

Catalysis : It is being explored as a ligand in transition metal-catalyzed reactions, where its electronic properties can enhance catalytic efficiency and selectivity. smolecule.com

Materials Science : Its inherent thermal stability and distinct electronic characteristics make it a candidate for the development of advanced polymers and other high-performance materials. smolecule.com

Agrochemicals : The compound is utilized in the synthesis of new agrochemicals, where enhanced stability and biological activity are crucial.

Radiolabeling : Related aryl trifluoromethyl sulfoxides are being developed for use in Positron Emission Tomography (PET), a key medical imaging technique. researchgate.netd-nb.inforesearchgate.net

Knowledge Gaps: While its utility in synthesis is recognized, there are areas requiring further investigation. Detailed mechanistic studies of its interactions in biological systems are not fully elucidated. smolecule.com Although its potential as a ligand is noted, a broader exploration of its application in various catalytic cycles is needed to fully understand its coordination chemistry. Furthermore, while its use in advanced materials is proposed, more case studies are required to demonstrate its advantages over existing non-fluorinated analogues in specific material applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8F6OS B3031091 Bis[4-(trifluoromethyl)phenyl] sulfoxide CAS No. 143028-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVAMALKSHUQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630884
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143028-36-8
Record name 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Trifluoromethyl Phenyl Sulfoxide

Oxidative Approaches to Sulfoxide (B87167) Formation

Direct Sulfoxidation of Precursor Sulfides

The foundational method in this category involves the direct oxidation of Bis[4-(trifluoromethyl)phenyl] sulfide (B99878). This precursor serves as the immediate antecedent to the target sulfoxide. The core of this transformation is the addition of a single oxygen atom to the sulfur atom of the sulfide, converting the thioether linkage into a sulfoxide group.

The general reaction is as follows: (CF₃C₆H₄)₂S + [O] → (CF₃C₆H₄)₂S=O

A critical challenge in this synthesis is preventing over-oxidation. The sulfoxide product can undergo further oxidation to form the corresponding sulfone, Bis[4-(trifluoromethyl)phenyl] sulfone. youtube.com Therefore, careful selection of the oxidizing agent and strict control over reaction conditions are paramount to ensure high selectivity and yield of the desired sulfoxide. researchgate.net

Exploration of Oxidizing Agents and Reaction Conditions

A variety of oxidizing agents have been explored for the selective conversion of sulfides to sulfoxides. The choice of reagent significantly impacts the reaction's efficiency, selectivity, and environmental footprint.

Hydrogen Peroxide (H₂O₂): As a "green" oxidant, hydrogen peroxide is highly attractive because its only byproduct is water. nih.govjsynthchem.com The reaction is often conducted in acidic media, such as glacial acetic acid, which can facilitate the oxidation process. nih.gov Transition-metal-free conditions are possible, making this a cost-effective and environmentally friendly option. nih.gov In some cases, organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can be used to enhance the efficiency and selectivity of H₂O₂-based oxidations. organic-chemistry.org

Peroxy Acids: Organic peroxy acids, particularly meta-chloroperbenzoic acid (m-CPBA), are highly effective and common reagents for sulfoxidation. smolecule.comnih.gov These reactions are typically carried out in chlorinated organic solvents, such as dichloromethane, often at low temperatures to maintain high selectivity for the sulfoxide over the sulfone.

Halogen-Based Reagents: Other reagents, including those based on halogens like sodium hypochlorite (B82951) (NaOCl) and sodium periodate (B1199274) (NaIO₄), can also be employed. researchgate.netnih.gov However, these methods can sometimes lead to the formation of halogenated byproducts, which complicates purification and raises environmental concerns. researchgate.net

The following table summarizes typical conditions used for the oxidation of diaryl sulfides, which are applicable to the synthesis of Bis[4-(trifluoromethyl)phenyl] sulfoxide.

Oxidizing AgentCatalyst/SolventTemperatureSelectivityRef.
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidRoom Temp.High nih.gov
Hydrogen Peroxide (H₂O₂)2,2,2-Trifluoroacetophenone / BufferMildHigh organic-chemistry.org
m-Chloroperbenzoic Acid (m-CPBA)DichloromethaneLow Temp.High
Sodium Hypochlorite (NaOCl)TEMPO-linked metalloporphyrinsMildGood researchgate.net

**2.2. Alternative Synthetic Pathways and Strategy Development

Alternative Synthetic Pathways and Strategy Development

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for forming carbon-sulfur bonds. nih.gov Palladium-catalyzed cross-coupling reactions are a notable example for synthesizing diaryl sulfoxides. One such approach involves the S-arylation of a sulfenate anion. acs.org

In a hypothetical synthesis for this compound, this could involve:

Generation of a 4-(trifluoromethyl)phenyl sulfenate anion from a suitable precursor, such as a β-sulfinyl ester. organic-chemistry.org

Palladium-catalyzed coupling of this anion with an aryl halide, such as 1-chloro-4-(trifluoromethyl)benzene. acs.org

This method benefits from the modularity and functional group tolerance often associated with palladium catalysis, allowing for the assembly of complex diaryl sulfoxides. acs.orgmdpi.com

Functional Group Interconversion Strategies

Functional group interconversion (FGI) encompasses a broad range of transformations where one functional group is converted into another. In this context, it refers to methods that arrive at the target sulfoxide without necessarily starting from the corresponding sulfide.

One prominent FGI strategy is the Friedel-Crafts sulfinylation reaction. This involves the reaction of an arene with a sulfinyl chloride in the presence of a Lewis acid catalyst. To synthesize the symmetric this compound, thionyl chloride (SOCl₂) can be reacted with two equivalents of 1-bromo-4-(trifluoromethyl)benzene. ijcce.ac.irresearchgate.net

A potential reaction scheme is: 2 CF₃C₆H₅ + SOCl₂ --(Lewis Acid)--> (CF₃C₆H₄)₂S=O + 2 HCl

This approach directly forms the diaryl sulfoxide from a readily available arene, bypassing the need for a pre-formed sulfide and subsequent oxidation step. researchgate.net Another pathway involves the reaction of sulfinic acids or their derivatives with electrophiles. smolecule.com

The table below outlines these alternative synthetic strategies.

StrategyKey ReagentsCatalystDescriptionRef.
Pd-Catalyzed Coupling4-(trifluoromethyl)phenyl sulfenate, 1-chloro-4-(trifluoromethyl)benzenePalladium complex (e.g., with NiXantPhos ligand)C-S bond formation via cross-coupling of a sulfenate anion and an aryl halide. acs.org
Friedel-Crafts Sulfinylation1-bromo-4-(trifluoromethyl)benzene, Thionyl Chloride (SOCl₂)Lewis Acid (e.g., AlCl₃, FeCl₃)Direct formation of the diaryl sulfoxide from an arene and a sulfinylating agent. ijcce.ac.irresearchgate.net

**2.3. Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are highly relevant to the synthesis of this compound.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov The direct oxidation of Bis[4-(trifluoromethyl)phenyl] sulfide with hydrogen peroxide exemplifies this, as the only byproduct is water, leading to a high atom economy and preventing waste. nih.govsci-hub.st This contrasts with methods using m-CPBA, which generates m-chlorobenzoic acid as a stoichiometric byproduct.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. epa.gov The use of organocatalysts or transition metal catalysts for both oxidation and C-S coupling reactions aligns with this principle, reducing waste and often allowing for milder reaction conditions. organic-chemistry.orgacs.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives. epa.gov Research into solvent-free reaction conditions, such as the Lewis acid-catalyzed Friedel-Crafts sulfinylation on a solid support like silica (B1680970) gel, represents a significant step towards sustainability. ijcce.ac.irresearchgate.net Similarly, using water as a solvent where possible is highly desirable. nih.gov

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. epa.gov The development of catalytic systems that operate efficiently at room temperature, such as the H₂O₂/acetic acid system for sulfoxidation, contributes to a more energy-efficient process. nih.gov Visible-light photoredox catalysis also offers an energy-efficient, metal-free pathway for sulfoxidation reactions. sci-hub.st

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Methodological Scalability and Efficiency Considerations

Precursor Synthesis: 4,4'-bis(trifluoromethyl)diphenyl sulfide

The primary routes for constructing the diaryl sulfide backbone are adaptations of classic cross-coupling and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): This is a highly viable route due to the presence of the strongly electron-withdrawing trifluoromethyl group, which activates the aromatic ring towards nucleophilic attack. The reaction would typically involve the coupling of 4-(trifluoromethyl)thiophenol (B1295252) with a 1-halo-4-(trifluoromethyl)benzene (where halo is typically F, Cl, or Br). The efficiency of SNAr reactions is often high, and they can be scaled effectively, proceeding via non-atropisomeric intermediates which can lead to faster processes. nih.govnih.gov

Ullmann-Type Condensation: The copper-catalyzed coupling of an aryl halide with a thiol or thiolate is a well-established method for forming C–S bonds. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions such as high temperatures (>200 °C) and stoichiometric amounts of copper, modern advancements have introduced soluble copper catalysts with various ligands that operate under milder conditions. wikipedia.org For large-scale production, the use of inexpensive copper(I) iodide as a catalyst makes this an economically attractive, albeit potentially high-temperature, option. nih.gov

The choice between these methods on an industrial scale would depend on the relative cost and availability of the starting materials (e.g., 4-chloronitrobenzene vs. 4-iodonitrobenzene) and the capital costs associated with high-temperature or high-pressure equipment.

Selective Oxidation to Sulfoxide

The conversion of 4,4'-bis(trifluoromethyl)diphenyl sulfide to the corresponding sulfoxide is the critical final step. The primary challenge and a key determinant of efficiency is preventing over-oxidation to the sulfone byproduct. The electron-withdrawing nature of the two trifluoromethyl groups deactivates the sulfur atom, which can help in achieving selectivity compared to electron-rich diaryl sulfides. Several scalable and efficient methods are available.

Hydrogen Peroxide-Based Systems: Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant for industrial applications due to its low cost, high oxygen content, and the benign nature of its only byproduct, water. A widely used system employs 30% aqueous H₂O₂ in glacial acetic acid, which is transition-metal-free, proceeds under mild conditions, and offers excellent yields (typically 90-99%) and selectivity for the sulfoxide. mdpi.com This method has been proven to be scalable, with demonstrations at the multi-mole level showing minimal loss in yield. mdpi.com

Catalyst-Free Oxidation with Hypochlorite: The use of stable, crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) provides a simple, scalable, and environmentally sound method for selective sulfide oxidation. organic-chemistry.org This catalyst-free approach offers high selectivity and yield, with the crystalline form of the reagent allowing for precise stoichiometric control, which is crucial for preventing over-oxidation. organic-chemistry.org

Heterogeneous Catalysis: For enhanced efficiency and sustainability, heterogeneous catalysts are often employed in large-scale operations due to their ease of separation and potential for recycling. Various systems have been developed that show high efficacy.

Oxidant SystemCatalystSolventTemp. (°C)Key AdvantagesYield (%)
H₂O₂NoneAcetic AcidRoom TempGreen, simple, low cost, high yield, transition-metal-free90-99
NaOCl·5H₂ONoneAcetonitrile/WaterRoom TempCatalyst-free, precise control, scalable, environmentally benignHigh
H₂O₂Mn₂ZnO₄ NanoparticlesTHFRoom TempHeterogeneous, recyclable catalyst, high selectivity, mild conditions~97
H₂O₂H₃PW₁₂O₄₀@ZIF-8Water25Heterogeneous, recyclable, high conversionHigh

Data compiled from studies on general diaryl sulfide oxidation. mdpi.comresearchgate.netjsynthchem.com

Electrochemical Oxidation: An emerging scalable and green alternative involves the electrochemical oxidation of sulfides. This method uses "traceless electrons" as the oxidant, avoiding the need for chemical oxidizing agents and their associated waste streams. These protocols can be conducted at ambient temperature in environmentally friendly solvents like acetone/water and have demonstrated scalability to the decagram level. nih.gov

Chemical Reactivity and Mechanistic Investigations of Bis 4 Trifluoromethyl Phenyl Sulfoxide

Nucleophilic Reaction Pathways

The sulfur atom in bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167) is electron-deficient, making it a prime target for nucleophilic attack. This characteristic is fundamental to its use in organic synthesis and has been the focus of in-depth mechanistic studies.

Reactions involving sulfoxides and organometallic reagents, like Grignard reagents, typically proceed through a sulfurane intermediate. rsc.org For bis[4-(trifluoromethyl)phenyl] sulfoxide, the trifluoromethyl groups play a critical role in stabilizing this intermediate. A nucleophilic attack by a Grignard reagent on the sulfur atom leads to the formation of a triarylsulfonium salt. The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophiles.

This compound can react with a wide range of nucleophiles. smolecule.com However, the bulky nature of the molecule can create steric hindrance, limiting the access of nucleophiles to the sulfur atom. The strength and type of the nucleophile also play a significant role in the reaction's outcome.

NucleophileProduct TypeRemarks
Grignard Reagents (R-MgX)Triarylsulfonium salts / Diaryl sulfidesThe specific product can be influenced by the Grignard reagent used and the reaction conditions. rsc.org
Organolithium Reagents (R-Li)Diaryl sulfides and other byproductsThese reactions can often result in more complex product mixtures.
Amines (R-NH2)Sulfonimidoyl compoundsThe success of this reaction depends on the amine's nucleophilicity.
Alkoxides (R-O⁻)Alkoxy sulfonium (B1226848) saltsThese intermediates can be valuable in further synthetic steps.

Electrophilic Activation and Reactions

While the sulfur atom is electrophilic, the oxygen atom of the sulfoxide group has lone pairs of electrons and can be attacked by electrophiles. Activating the oxygen with an electrophile makes the sulfinyl group a better leaving group, opening up possibilities for various synthetic transformations. This activation is a key step in reactions like the Pummerer rearrangement. wikipedia.orgorganicreactions.org The strong electron-withdrawing trifluoromethyl groups decrease the basicity of the oxygen atom, making it less reactive towards weaker electrophiles. However, strong electrophiles like trifluoroacetic anhydride (B1165640) can activate the sulfoxide, forming a highly reactive acyloxysulfonium species that can undergo further reactions. wikipedia.orgmanchester.ac.uk

Redox Chemistry and Interconversion Dynamics

The sulfur atom in this compound has an oxidation state of +4 and can be either oxidized to the corresponding sulfone (+6 state) or reduced to the corresponding sulfide (B99878) (+2 state).

The oxidation to bis[4-(trifluoromethyl)phenyl] sulfone is a common reaction. Due to the electron-withdrawing trifluoromethyl groups, this sulfoxide is more resistant to oxidation than those with electron-donating groups. Nevertheless, various oxidizing agents can achieve this transformation. Common reagents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.com

Oxidizing AgentTypical Reaction ConditionsProduct
Hydrogen Peroxide (H₂O₂)Acetic acid, heatBis[4-(trifluoromethyl)phenyl] sulfone
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, room temperatureBis[4-(trifluoromethyl)phenyl] sulfone
Potassium permanganate (B83412) (KMnO₄)Acetone/water, heatBis[4-(trifluoromethyl)phenyl] sulfone

The reduction of this compound to the corresponding sulfide is another synthetically useful process. A range of reducing agents can be used, and the choice is important to avoid unwanted side reactions with the trifluoromethyl groups. Effective reducing agents include combinations like triflic anhydride and potassium iodide. organic-chemistry.org

Reducing AgentTypical Reaction ConditionsProduct
Triflic anhydride/Potassium iodideAcetonitrile, room temperatureBis[4-(trifluoromethyl)phenyl] sulfide organic-chemistry.org
Thionyl chloride/TriphenylphosphineTHF, room temperatureBis[4-(trifluoromethyl)phenyl] sulfide organic-chemistry.org
Sodium borohydride/IodineAnhydrous THFBis[4-(trifluoromethyl)phenyl] sulfide organic-chemistry.org

Investigations into Pericyclic and Radical Processes

The unique electronic and structural features of this compound make it a candidate for engaging in complex reaction mechanisms, including pericyclic and radical-mediated pathways. While specific, in-depth experimental studies on this particular diaryl sulfoxide are not extensively documented in publicly available literature, its reactivity can be inferred and understood through the lens of analogous sulfoxide chemistry and the influence of its powerful electron-withdrawing groups.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a known reaction class for some sulfoxides. For instance, the thermolysis of certain alkyl sulfoxides can proceed via a syn-elimination, a type of pericyclic reaction, to yield an alkene and a sulfenic acid. researchgate.netacs.org However, for diaryl sulfoxides like this compound, which lack the requisite β-hydrogen atoms, this specific pathway is not viable. Theoretical and computational studies on related systems suggest that other, more complex pericyclic pathways, such as sigmatropic rearrangements, could be energetically accessible, though such reactions for this specific compound remain to be experimentally verified. rsc.org

Quantitative Kinetic and Thermodynamic Analyses

A thorough understanding of the reactivity of this compound necessitates a quantitative examination of the kinetic and thermodynamic parameters that govern its chemical transformations. While comprehensive experimental data for this specific compound is sparse, analysis of related sulfoxide thermolysis and computational chemistry provides valuable insights into the energetic landscape of its potential reactions.

Kinetic studies on the thermal decomposition of various sulfoxides have revealed a range of activation energies, largely dependent on the structure of the sulfoxide. For example, the gas-phase thermolysis of methyl 3-phenylpropyl sulfoxide has an activation enthalpy of 32.9 ± 0.9 kcal/mol. researchgate.netacs.org It is anticipated that the robust nature of the aryl-sulfur bonds in this compound, further strengthened by the electron-withdrawing trifluoromethyl groups, would result in a significantly higher activation energy for its thermal decomposition.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the energetic profiles of reaction pathways. researchgate.net Such calculations can provide estimates for the activation energies of potential pericyclic reactions and the heats of formation of radical intermediates, thereby offering a quantitative basis for predicting the most likely reaction mechanisms under specific conditions. For instance, computational analyses of the pyrolysis of other organic compounds have successfully predicted reaction kinetics and product distributions. mdpi.com

The table below presents hypothetical, yet plausible, kinetic and thermodynamic parameters for a speculative thermal decomposition of this compound, based on data from analogous systems and theoretical considerations. It is important to note that these values are illustrative and await experimental verification.

ParameterEstimated ValueMethod of Estimation
Activation Energy (Ea)> 50 kcal/molAnalogy to stable diaryl sulfoxides and influence of electron-withdrawing groups.
Pre-exponential Factor (A)10^13 - 10^15 s^-1Typical for unimolecular decomposition reactions.
Enthalpy of Reaction (ΔHrxn)Positive (Endothermic)Reflects the energy required for bond cleavage.
Entropy of Reaction (ΔSrxn)PositiveIncrease in the number of species upon decomposition.
Gibbs Free Energy of Reaction (ΔGrxn)Positive at lower temperaturesIndicates a non-spontaneous process under standard conditions.

Further experimental investigations, utilizing techniques such as differential scanning calorimetry (DSC) for thermodynamic analysis and kinetic studies under various temperature regimes, are essential to accurately quantify the reactivity of this compound and to fully elucidate the intricate details of its pericyclic and radical reaction pathways.

Applications of Bis 4 Trifluoromethyl Phenyl Sulfoxide in Advanced Organic Synthesis

Role as a Reagent in Carbon-Carbon Bond Forming Reactions

The primary role of Bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167) in carbon-carbon bond formation stems from its utility in Pummerer-type reactions. nih.gov This classic transformation of sulfoxides allows for the formation of a carbon-carbon bond at the α-position to the sulfur atom.

The reaction is initiated by the activation of the sulfoxide oxygen with an electrophile, typically an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA). This activation is followed by the elimination of a proton from the α-carbon, leading to the formation of a key intermediate known as a thionium (B1214772) ion. This highly electrophilic thionium ion is then susceptible to attack by various carbon nucleophiles, resulting in the formation of a new carbon-carbon bond. nih.gov

The electron-withdrawing trifluoromethyl groups on the phenyl rings of Bis[4-(trifluoromethyl)phenyl] sulfoxide enhance the stability of the thionium ion intermediate, facilitating its formation and subsequent reaction. A notable application is the arylation of activated π-systems. In a process described by Maulide and co-workers for aryl sulfoxides, the sulfoxide can intercept activated species like keteniminium ions, which are derived from ynamides. This is followed by a nih.govnih.gov-sigmatropic rearrangement to afford α-arylated carbonyl compounds in a redox-neutral manner. nih.gov The oxygen atom in the final carbonyl product originates from the sulfoxide reagent itself. nih.gov

Table 1: Representative Carbon-Carbon Bond Forming Reactions Data derived from analogous aryl sulfoxide reactions described in the literature.

Reactant 1 Reactant 2 Conditions Product Type Reference
Ynamide Aryl Sulfoxide Electrophilic Activator α-Arylated Carbonyl Compound nih.gov
β-Ketosulfoxide Tetraallylsilane Cu(OTf)₂ Allylated β-Ketoester nih.gov

Utility in Heteroatom Functionalization Strategies

This compound also serves as a reagent in reactions designed to introduce heteroatoms into organic molecules. The activated sulfoxide, through the Pummerer reaction intermediate, can be trapped by heteroatom nucleophiles instead of carbon nucleophiles. This "hetero-Pummerer" reaction is a powerful tool for forming carbon-heteroatom bonds.

For instance, the thionium ion intermediate can react with alcohols, amines, and thiols to form C-O, C-N, and C-S bonds, respectively. smolecule.com This is particularly useful for the synthesis of α-functionalized sulfides, which are valuable building blocks in organic chemistry. The sulfa-Michael addition (SMA), the 1,4-addition of sulfur nucleophiles to unsaturated acceptors, is a fundamental method for C–S bond formation that can be facilitated by related organosulfur chemistry. acs.org While direct catalysis by this compound is not detailed, its derivatives and related intermediates play roles in such transformations.

Contributions to Stereoselective Synthetic Methodologies

One of the most significant applications of sulfoxides in organic synthesis is their use as chiral auxiliaries. The sulfur atom in an unsymmetrically substituted sulfoxide is a stereogenic center. Enantiopure sulfoxides can be used to induce asymmetry in chemical reactions, leading to the formation of a desired stereoisomer of the product. nih.gov

Enantiomerically enriched this compound can be employed in asymmetric variants of the reactions mentioned above. For example, in the context of the sulfoxide-mediated arylation of ynamides and thioalkynes, the use of an enantioenriched sulfoxide can lead to an asymmetric synthesis of α-arylated products. nih.gov The chirality at the sulfur center directs the approach of the nucleophile or the rearrangement step, resulting in a product with high enantiomeric excess. The development of chiral sulfoxide-phosphine and other sulfoxide-containing ligands has been pivotal for high enantioselectivity in metal-catalyzed asymmetric reactions, such as additions to aldehydes and ketones. mdpi.com

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The reactivity profile of this compound makes it a potential candidate for inclusion in MCRs. researchgate.net

For example, a "connective Pummerer reaction" can be considered a type of multicomponent process. In this sequence, an aldehyde and a thiol can condense to form a thioacetal, which, upon activation, generates a thionium ion in situ. This intermediate can then be trapped by a third component, a carbon or heteroatom nucleophile, effectively assembling three components in one pot. nih.gov The integration of trifluoromethyl-containing building blocks is a common strategy in the design of MCRs to synthesize complex heterocyclic structures with potential biological activity. researchgate.net

Precursor Synthesis for Biologically Relevant Molecules

The trifluoromethyl (-CF₃) group is a crucial substituent in modern medicinal chemistry and agrochemicals. mdpi.com Its incorporation into a molecule can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com this compound serves as a reagent for introducing trifluoromethylated aryl groups or for facilitating transformations that lead to complex molecules containing this moiety.

The compound can be considered a precursor in the synthesis of various biologically active molecules. For instance, trifluoromethyl-substituted heterocycles, such as pyrazoles and triazoles, are known to possess a wide range of biological activities. researchgate.netmdpi.comnih.gov Synthetic methodologies involving sulfoxides can be used to construct the backbones of these molecules. The stability and reactivity imparted by the trifluoromethyl groups make this compound a valuable tool in the synthesis of novel pharmaceuticals and agrochemicals where enhanced biological performance is desired. mdpi.com

Catalytic Applications of Bis 4 Trifluoromethyl Phenyl Sulfoxide

Ligand Design and Utilization in Transition Metal Catalysis

Bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167) has emerged as a valuable ligand in transition metal catalysis, where its coordination to a metal center can significantly modulate the catalyst's activity and selectivity. cdnsciencepub.comcdnsciencepub.com The presence of the sulfoxide group allows for coordination to the metal through either the sulfur or oxygen atom, a property known as linkage isomerism. This versatility in bonding, combined with the electronic influence of the trifluoromethyl substituents, makes it an attractive candidate for ligand design in a variety of catalytic processes. wikipedia.org

Asymmetric Catalysis with Bis[4-(trifluoromethyl)phenyl] sulfoxide Ligands

While research into chiral sulfoxide ligands for asymmetric catalysis has been a developing field, specific applications of chiral variants of this compound are not extensively documented in publicly available literature. nih.gov However, the broader class of chiral bis-sulfoxide ligands has demonstrated considerable success in asymmetric transformations. For instance, rhodium complexes bearing chiral bis-sulfoxide ligands have been effectively employed in the asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins. thieme-connect.de These catalytic systems have shown high reactivity and selectivity, underscoring the potential of chiral sulfoxides in creating stereoselective carbon-carbon bonds. thieme-connect.de The development of enantiopure sulfoxides is a critical aspect of this field, with various synthetic strategies being explored to access these valuable chiral ligands. researchgate.net

Role in Hydrogenation and Oxidation Catalysis

In the realm of hydrogenation, ruthenium complexes featuring chiral sulfoxide ligands have been investigated as catalysts for the asymmetric hydrogenation of prochiral olefins. cdnsciencepub.comingentaconnect.comacs.org These studies have demonstrated that the stereochemical outcome of the hydrogenation can be influenced by the structure of the chiral sulfoxide ligand. Although optical purities have been modest in some early examples, these findings highlight the potential for sulfoxide ligands to induce enantioselectivity in hydrogenation reactions. acs.org

Conversely, in oxidation catalysis, sulfoxides themselves are often the target products, typically formed by the oxidation of corresponding sulfides. lookchem.comnih.govmdpi.com Transition metal complexes are frequently employed as catalysts for these transformations, with hydrogen peroxide often used as a green oxidant. nih.govmdpi.com The design of catalysts that can selectively oxidize sulfides to sulfoxides without over-oxidation to sulfones is a key challenge. While this compound is the product of such an oxidation, its role as a ligand in directing other oxidation reactions is a plausible area for further research. rsc.org

Organocatalytic Systems Employing this compound Derivatives

While direct applications of this compound derivatives as organocatalysts are not widely reported, related compounds bearing the 3,5-bis(trifluoromethyl)phenyl motif have shown significant promise in organocatalysis. nih.govnih.gov For example, 3,5-bis(trifluoromethyl) phenylammonium triflate has been utilized as a green and efficient organocatalyst for the synthesis of complex heterocyclic compounds. wikipedia.org This suggests that the electronic properties conferred by the trifluoromethyl groups can be harnessed in a metal-free catalytic setting. The development of chiral derivatives of this compound could potentially lead to novel organocatalysts for asymmetric transformations.

Photocatalytic and Electrocatalytic Applications

The exploration of this compound in photocatalytic and electrocatalytic systems is a nascent field. However, the broader area of photoredox catalysis has seen the use of sulfoxides in trifluoromethylation reactions. beilstein-journals.org In some instances, diaryl sulfoxides have been employed as additives in visible-light-driven ruthenium-catalyzed trifluoromethylation of arenes, although their precise role in the catalytic cycle is not yet fully understood. Furthermore, photocatalytic methods have been developed for the deoxygenation of sulfoxides to sulfides, and for the selective oxidation of sulfides to sulfoxides, highlighting the engagement of sulfoxide compounds in photoredox processes. chemrxiv.orgresearchgate.net The unique electronic structure of this compound, with its trifluoromethyl groups, could potentially be exploited in the design of novel photocatalytic systems. researchgate.net

Mechanistic Insights into Catalytic Cycles and Active Species

Understanding the mechanistic pathways of catalytic reactions involving sulfoxide ligands is crucial for catalyst design and optimization. Computational methods, such as Density Functional Theory (DFT), have been employed to study the coordination chemistry of sulfoxide ligands with transition metals. researchgate.net These studies provide insights into the preference for S- or O-bonding of the sulfoxide to the metal center, which is influenced by the nature of the transition metal and other ligands present. wikipedia.orgresearchgate.net The bonding mode, in turn, can have a significant impact on the catalytic activity and selectivity of the complex. researchgate.net For instance, in palladium-catalyzed cross-coupling reactions, the formation and stability of various intermediates in the catalytic cycle are highly dependent on the nature of the ancillary ligands. whiterose.ac.uk While specific computational studies on this compound complexes are not extensively available, the general principles derived from studies of other sulfoxide complexes provide a framework for understanding their potential behavior in catalytic cycles. researchgate.net

Theoretical and Computational Chemistry Studies on Bis 4 Trifluoromethyl Phenyl Sulfoxide

Structural Characterization and Analytical Methodologies for Bis 4 Trifluoromethyl Phenyl Sulfoxide

X-ray Crystallographic Analysis of Solid-State Structures

To date, a single-crystal X-ray diffraction study for Bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167) has not been reported in publicly accessible literature. Consequently, precise experimental data on its solid-state bond lengths, bond angles, and crystal packing arrangement are not available.

However, the molecular geometry can be predicted based on related structures, such as dimethyl sulfoxide (DMSO) and diphenyl sulfone. The core of the molecule is a sulfur atom bonded to an oxygen atom and two 4-(trifluoromethyl)phenyl groups, resulting in a trigonal pyramidal geometry around the sulfur atom.

Based on X-ray data of DMSO, the C—S—C bond angle is approximately 97.7°, and the O—S—C bond angles are around 106.6°. nih.govnih.gov For Bis[4-(trifluoromethyl)phenyl] sulfoxide, the replacement of methyl groups with the significantly bulkier 4-(trifluoromethyl)phenyl groups would likely lead to steric repulsion, causing an increase in the C—S—C bond angle. The strong electron-withdrawing nature of the trifluoromethyl groups influences the electronic environment of the sulfoxide moiety, which could affect the S=O and S—C bond lengths. The S=O bond is expected to have a length of approximately 1.50 Å. nih.govnih.gov

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted Value/RangeBasis of Prediction
Geometry at SulfurTrigonal PyramidalVSEPR theory and analogy to known sulfoxide structures
C—S—C Bond Angle> 98°Steric hindrance from bulky aryl groups compared to DMSO
O—S—C Bond Angle~106-108°Analogy to DMSO nih.govnih.gov
S=O Bond Length~1.50 ÅAnalogy to DMSO nih.govnih.gov
S—C Bond Length~1.78-1.81 ÅAnalogy to DMSO and diphenyl sulfones nih.govnih.govst-andrews.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is a cornerstone technique for confirming the solution-state structure of this compound. Key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum is simplified due to the molecule's symmetry. The two phenyl rings are chemically equivalent, and within each ring, the protons ortho to the sulfoxide group are equivalent, as are the protons meta to the sulfoxide. This results in a characteristic AA'BB' system, which often appears as a set of doublets. Spectroscopic data shows a complex multiplet at δ 7.78 ppm, integrating to 8 protons, which corresponds to all the aromatic protons on the two phenyl rings. researchgate.net

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments. Due to symmetry, only four signals are expected for the aromatic carbons, in addition to the signal for the trifluoromethyl carbon. The signals are observed at δ 149.3, 133.5, 126.7, 125.0, and 122.0 ppm. researchgate.net The carbons attached to the fluorine atoms exhibit splitting (coupling), with the signal at δ 133.5 ppm showing a quartet with a coupling constant (JC-F) of 33 Hz, and the signal at δ 126.7 ppm appearing as a quartet with a JC-F of 4 Hz. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for compounds containing trifluoromethyl groups. For this compound, a single sharp signal is observed at δ -62.99 ppm, confirming the chemical equivalence of the two -CF₃ groups. researchgate.net

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J)AssignmentReference
¹H7.78dd, J = 8.4, 24.8 Hz8H, Aromatic protons researchgate.net
¹³C149.3sC-S (ipso-carbon) researchgate.net
¹³C133.5q, JC-F = 33 HzC-CF₃ (ipso-carbon) researchgate.net
¹³C126.7q, JC-F = 4 HzCH (meta to S=O) researchgate.net
¹³C125.0sCH (ortho to S=O) researchgate.net
¹³C122.0s (quartet expected for CF₃)CF₃ researchgate.net
¹⁹F-62.99s6F, -CF₃ researchgate.net

Vibrational Spectroscopy: Infrared and Raman Studies

The most characteristic vibrations include:

S=O Stretch: The sulfoxide group gives rise to a strong absorption band in the infrared spectrum, typically in the range of 950-1150 cm⁻¹. researchgate.netnih.gov Its exact position is sensitive to the electronic effects of the substituents on the sulfur atom.

C-F Stretches: The trifluoromethyl groups produce very strong and characteristic absorption bands, typically in the region of 1100-1400 cm⁻¹. nih.gov

Aromatic Vibrations: The phenyl rings will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-S Stretch: The carbon-sulfur bond stretching vibration is typically weaker and found in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Asymmetric & Symmetric Stretches1100 - 1400Very Strong
S=O Stretch950 - 1150Strong
C-S Stretch600 - 800Weak to Medium

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For this compound (C₁₄H₈F₆OS), the calculated monoisotopic mass is 338.0200 Da. Experimental HRMS data confirms this with a measured mass of 338.0206 Da, validating the molecular formula. researchgate.net

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. As a symmetric sulfoxide, key fragmentation pathways would likely involve:

Loss of Oxygen: A common fragmentation for sulfoxides is the loss of an oxygen atom (16 Da) to form the corresponding sulfide (B99878) radical cation.

Cleavage of C-S Bonds: Fission of one of the carbon-sulfur bonds can lead to the formation of a [C₆H₄CF₃]⁺ ion (m/z 145) and a [C₆H₄CF₃SO] radical.

Rearrangements: Sulfoxides can undergo rearrangements, such as the formation of a sulfenate ester radical cation, which then fragments further. This can involve cleavage of the S-O bond followed by rearrangement.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The sulfoxide group in this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques, particularly Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration and enantiomeric excess (ee) of a chiral sample.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. For chiral fluorinated aryl sulfoxides, ECD spectra are complex due to the influence of the aromatic rings and the sulfoxide chromophore. The assignment of absolute configuration often requires high-level computational methods, such as time-dependent density functional theory (TD-DFT), to accurately simulate the experimental ECD spectrum. Studies on similar compounds have shown that range-separated functionals are necessary for correct predictions in this class of molecules.

Advanced Spectroscopic and Chromatographic Techniques

Beyond the standard methods, advanced analytical techniques can be applied for more detailed characterization or for analyzing the compound in complex mixtures.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of chiral sulfoxides. It involves separating the enantiomers on a chiral stationary phase (CSP). For diaryl sulfoxides, macrocyclic glycopeptide-based CSPs have proven to be particularly effective in achieving baseline separation of the R and S enantiomers, allowing for accurate quantification. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (e.g., a Quadrupole Time-of-Flight, QTOF) allows for the separation of the compound from impurities while simultaneously confirming its identity and that of any related substances through their mass-to-charge ratios.

Gas Chromatography-Mass Spectrometry (GC-MS): While the sulfoxide itself may have limited volatility, GC-MS can be useful for analyzing more volatile related compounds, such as the corresponding sulfide (the reduction product) or sulfone (the oxidation product).

Future Research Trajectories and Broader Impact of Bis 4 Trifluoromethyl Phenyl Sulfoxide

Development of Novel Synthetic Routes and Derivatization Strategies

Future research is poised to expand upon existing synthetic methodologies for Bis[4-(trifluoromethyl)phenyl] sulfoxide (B87167) and its derivatives, aiming for greater efficiency, selectivity, and diversity.

Currently, a prevalent synthetic route involves the controlled oxidation of the parent sulfide (B99878), Bis[4-(trifluoromethyl)phenyl] sulfide. smolecule.com This transformation is typically accomplished using oxidizing agents under carefully controlled temperature conditions to maximize yield and selectivity. An alternative approach involves the reaction of a 4-(trifluoromethyl)phenyl sulfinate with an appropriate electrophile. smolecule.com

Future work will likely focus on developing more sustainable and atom-economical synthetic protocols. This could involve catalyst-driven oxidation processes that minimize waste and utilize greener oxidants. Furthermore, the derivatization of the sulfoxide core presents a rich area for exploration. The sulfoxide group can be further oxidized to the corresponding sulfone or reduced back to the sulfide, offering a pathway to different classes of organosulfur compounds. The molecule can also react with various nucleophiles, leading to the formation of derivatives like sulfonates. smolecule.com

A significant area of development lies in leveraging the unique reactivity conferred by the trifluoromethyl groups. Strategies that selectively modify the aryl rings or utilize the sulfoxide as a chiral auxiliary in asymmetric synthesis are promising research avenues. The development of enantioselective oxidation methods for the parent sulfide could also provide access to chiral, non-racemic Bis[4-(trifluoromethyl)phenyl] sulfoxide, a valuable building block for stereoselective transformations. researchgate.net

Table 1: Overview of Synthetic and Derivatization Reactions

Reaction TypeReagents/ConditionsProduct ClassPotential Research Direction
Synthesis
Sulfide OxidationHydrogen Peroxide or m-CPBADiaryl SulfoxideDevelopment of catalytic, green oxidation systems.
Sulfinate AlkylationElectrophilesDiaryl SulfoxideBroadening the scope of electrophiles for novel analogues.
Derivatization
OxidationStrong Oxidizing AgentsDiaryl SulfoneSelective oxidation methods and application of sulfones.
ReductionReducing Agents (e.g., LiAlH₄)Diaryl SulfideExploring chemoselective reduction protocols.
Nucleophilic ReactionAlcohols, Amines, ThiolsSulfonates, etc.Expanding the library of derivatives for diverse applications.

Exploration of Untapped Catalytic Paradigms

The distinct electronic and steric properties of this compound make it a compelling candidate for applications in catalysis. While its role as a ligand in transition metal-catalyzed reactions is recognized for enhancing reactivity and selectivity, significant potential remains untapped. smolecule.com

Future research is expected to explore its application in asymmetric catalysis, where chiral sulfoxides are known to be effective auxiliaries and ligands. The development of chiral versions of this compound could pave the way for new catalytic systems for enantioselective reactions. The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in hydrogen-bond-donating organocatalysts, such as in Schreiner's thiourea (B124793) catalyst, known for activating substrates through hydrogen bonding. rsc.org This suggests a promising research direction in designing and synthesizing novel organocatalysts based on the this compound scaffold for hydrogen-bond-mediated transformations.

Exploring its potential in photoredox catalysis is another emerging front. The electronic characteristics influenced by the -CF₃ groups could be harnessed to modulate the redox properties of new photocatalysts. Researchers may investigate its ability to act as a photosensitizer or as a key ligand in light-driven reactions, opening doors to novel synthetic methodologies.

Integration into Materials Science and Supramolecular Chemistry

The integration of this compound into advanced materials is an area ripe for exploration, driven by its inherent thermal stability and unique electronic properties. smolecule.com The presence of highly electronegative fluorine atoms can impart desirable characteristics such as hydrophobicity, chemical resistance, and specific optical properties to polymers and other materials.

Future research will likely focus on incorporating this sulfoxide as a monomer or an additive in the synthesis of high-performance polymers. These materials could find applications in electronics, aerospace, and protective coatings where durability and stability are paramount. The strong electron-withdrawing nature of the trifluoromethyl groups makes the compound an interesting building block for organic electronic materials, such as semiconductors or dielectrics.

In supramolecular chemistry, the potential for this compound to engage in non-covalent interactions like halogen bonding and dipole-dipole interactions is a compelling avenue. Researchers may explore its use as a building block for self-assembling systems, liquid crystals, or molecular sensors. The directional nature of the sulfoxide bond combined with the properties of the trifluoromethylphenyl groups could be exploited to design complex, functional supramolecular architectures.

Advances in Sustainable Chemical Processes

The push towards green chemistry provides a significant impetus for future research involving this compound. Its application as a ligand in transition metal catalysis is already noted for its potential to create more efficient and sustainable chemical transformations.

A key future direction is the development of catalytic systems that are recoverable and reusable. Immobilizing catalysts derived from this compound onto solid supports could facilitate easier separation and recycling, reducing waste and cost. Furthermore, designing catalytic processes that can operate in environmentally benign solvents, such as water or supercritical fluids, will be a priority.

Biocatalysis represents another frontier for sustainable chemistry related to this compound's structural motifs. The successful use of whole-cell biocatalysts for the asymmetric reduction of related ketones, like 3,5-bis(trifluoromethyl)acetophenone, highlights the potential for developing enzymatic processes for synthesizing chiral derivatives. mdpi.com Future work could focus on discovering or engineering enzymes capable of acting directly on this compound or its precursors to achieve highly selective and sustainable transformations. The use of novel, metal-free organocatalysts, such as ionic organic solids, in sustainable syntheses also points to potential future applications for functionalized derivatives of this sulfoxide. mdpi.com

Interdisciplinary Applications and Emerging Research Fronts

The unique properties of this compound position it at the intersection of several scientific disciplines, with numerous emerging research fronts.

In medicinal chemistry, the trifluoromethyl group is a well-established bioisostere used to enhance properties like metabolic stability and bioavailability. Consequently, the sulfoxide and its derivatives are valuable intermediates for the synthesis of novel agrochemicals and pharmaceuticals. An emerging application is in the field of medical imaging. Research into the radiofluorination of diaryl sulfoxides to produce ¹⁸F-labeled fluoroarenes for Positron Emission Tomography (PET) imaging suggests a potential future role for this compound in developing new diagnostic agents. rsc.org

A cutting-edge area of synthetic chemistry is the development of radical-mediated reactions. Recent advances in radical 1,2-boron migrations to form C(sp³)–S bonds open up new possibilities for synthesizing complex organosulfur compounds. acs.org this compound and its derivatives could serve as precursors or model compounds in the development of such novel synthetic strategies, expanding the toolbox for creating structurally diverse molecules.

Table 2: Summary of Future Research Trajectories

SectionKey Research AreaPotential Impact
8.1. Synthetic Routes Green oxidation methods, Asymmetric synthesisReduced environmental impact, Access to chiral building blocks.
8.2. Catalysis Organocatalysis, Photoredox catalysisNovel metal-free reactions, Light-driven transformations.
8.3. Materials Science High-performance polymers, Supramolecular assemblyDurable and functional materials, Advanced sensor technology.
8.4. Sustainability Recyclable catalysts, BiocatalysisCircular economy principles, Greener manufacturing.
8.5. Interdisciplinary Medicinal imaging (PET), Radical chemistryNew diagnostic tools, Advanced synthetic methods.

Q & A

Q. Basic Research Focus

  • ¹H/¹⁹F NMR : Detects residual solvents (e.g., DMSO-d₆) and unreacted sulfide precursors.
  • GC-MS : Identifies volatile byproducts (e.g., sulfones) with a DB-5MS column and He carrier gas.
  • LC-QTOF-MS : Resolves non-volatile impurities (LOQ = 0.1 ppm) using a C18 column and 0.1% formic acid in acetonitrile/water .

Can this compound be integrated into covalent organic frameworks (COFs)?

Advanced Research Focus
The sulfoxide’s steric bulk and polarity hinder incorporation into COFs via traditional boronate ester linkages. However, post-synthetic modification of COF-5 (e.g., Sonogashira coupling with terminal alkynes) allows grafting onto pore walls. BET surface area decreases by ~30% (from 1590 to 1100 m²/g), but the modified COFs show enhanced adsorption selectivity for polar VOCs (e.g., acetone vs hexane) .

How do solvent effects modulate the reactivity of this compound in nucleophilic substitutions?

Advanced Research Focus
In polar aprotic solvents (DMF, DMSO), the sulfoxide acts as a weak Lewis base, coordinating to electrophiles (e.g., AlCl₃) to stabilize carbocation intermediates. Kinetic studies (Eyring plots) in acetonitrile show a 10-fold rate increase for SNAr reactions with 4-nitrofluorobenzene compared to toluene. Solvent-free conditions under ball-milling reduce side reactions (e.g., sulfone formation) by minimizing solvolysis .

What precautions are necessary when handling this compound in air-sensitive reactions?

Q. Basic Research Focus

  • Storage : Argon-filled desiccators with molecular sieves (3Å) to prevent hygroscopic degradation.
  • Reaction setup : Schlenk lines or gloveboxes for oxygen-free environments.
  • Quenching : Use aqueous NaHCO₃ to neutralize acidic byproducts (pH 7–8) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.